(1,5-dimethyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(1,5-Dimethyl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C6H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole-based compounds, which include (1,5-dimethyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects . They have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .
Mode of Action
It’s worth noting that pyrazole-based ligands, including this compound, have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .
Biochemical Pathways
It has been suggested that pyrazole-based ligands, including this compound, can be used in catalytic processes relating to catecholase activity .
Pharmacokinetics
The compound’s physical form is solid, and it is typically stored at room temperature , which may impact its bioavailability.
Result of Action
It’s worth noting that pyrazole-based compounds, including this compound, have been shown to exhibit potent antileishmanial and antimalarial activities .
Action Environment
It has been suggested that the type of solvent contributes to the interaction and dilution of reactants in the solvent .
Biochemical Analysis
Biochemical Properties
(1,5-Dimethyl-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to coordinate with metal ions such as copper(II), forming complexes that exhibit catalytic activity in oxidation reactions . These interactions are crucial for the compound’s role in biochemical transformations, including the oxidation of catechol to o-quinone. The nature of these interactions involves the coordination of the pyrazole nitrogen atoms with the metal ions, facilitating the catalytic process.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of enzymes involved in oxidative stress responses, thereby impacting cellular redox balance . Additionally, it has been observed to alter the expression of genes related to antioxidant defense mechanisms, suggesting a role in protecting cells from oxidative damage.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of certain oxidoreductases, thereby modulating the redox state of cells . These binding interactions are facilitated by the pyrazole ring, which provides a suitable scaffold for interaction with enzyme active sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular redox balance and gene expression, indicating its potential for prolonged biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance antioxidant defense mechanisms, while higher doses may lead to toxic effects . Threshold effects have been identified, where a specific dosage range elicits optimal biochemical responses without adverse effects. At significantly high doses, the compound can induce oxidative stress and cellular damage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, thereby affecting cellular energy metabolism . Additionally, it modulates the levels of key metabolites, such as NADH and ATP, which are critical for cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through facilitated diffusion and is distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and mitochondria, where it exerts its biochemical effects. The interaction with transporters and binding proteins ensures its efficient localization and activity within target cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in redox regulation . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its biochemical efficacy. The localization within mitochondria is particularly important for its role in modulating cellular energy metabolism and oxidative stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the methanol derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: (1,5-Dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while alkylation and arylation reactions use alkyl or aryl halides in the presence of a base.
Major Products:
Oxidation: The major products are the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major products are the corresponding alcohol or amine derivatives.
Substitution: The major products are the substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and ligands for metal coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanol.
1H-Pyrazol-4-ylmethanol: A similar compound with a different substitution pattern on the pyrazole ring.
1,3-Dimethyl-1H-pyrazol-4-yl)methanol: Another derivative with different methyl group positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the hydroxyl group at the 4-position of the pyrazole ring provides additional sites for chemical modification and interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-6(4-9)3-7-8(5)2/h3,9H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKFGFIBRVAIDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103946-58-3 |
Source
|
Record name | (1,5-dimethyl-1H-pyrazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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